molecular formula C12H11NO3 B174640 Ethyl 4-hydroxyquinoline-2-carboxylate CAS No. 13720-90-6

Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No. B174640
CAS RN: 13720-90-6
M. Wt: 217.22 g/mol
InChI Key: UACLREXZGKWWIC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic acid ethyl ester, is a compound with the molecular formula C12H11NO3 . It is a derivative of 4-hydroxyquinoline, a bicyclic compound that consists of a pyridine ring fused to phenol .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxyquinoline-2-carboxylate consists of a pyridine ring fused to phenol, with an ethyl ester group attached . The InChI key for this compound is UACLREXZGKWWIC-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-hydroxyquinoline-2-carboxylate are not detailed in the retrieved sources, various reactions of 4-hydroxyquinoline derivatives have been reported .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxyquinoline-2-carboxylate has a molecular weight of 217.22 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound’s XLogP3-AA is 2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-hydroxyquinoline-2-carboxylate has been a focus in the synthesis of antimicrobial agents. For instance, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, derived from ethyl acetoacetate and 8-hydroxyquinolin-5-yl, demonstrated significant to moderate antimicrobial properties against various bacteria and fungi (Abdel-Mohsen, 2014). Additionally, ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, upon treatment with phosphorus oxychloride, yield 4-chloro derivatives with notable loss of 1-N-alkyl groups, forming 2,4-dichloro-3-ethoxycarbonylquinoline, a compound with potential relevance in chemical research (Ukrainets et al., 2009).

Synthesis of Quinolone Derivatives

The molecule serves as a precursor in the synthesis of various quinolone derivatives. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized for applications in HIV integrase projects (Jentsch et al., 2018). This highlights the compound's role in developing potential treatments for infectious diseases.

Antibacterial and Anticoccidial Activity

Research has also explored the antibacterial and anticoccidial activities of ethyl 4-hydroxyquinoline-2-carboxylate derivatives. Novel compounds synthesized from this chemical have shown efficacy against bacteria like Helicobacter pylori (Khan et al., 2013) and against Eimeria tenella in chicken feed, indicating potential applications in veterinary medicine (Zou et al., 2009).

Characterization and Reactivity Studies

Characterization and reactivity studies of the compound and its derivatives are pivotal in understanding its chemical properties. For instance, a study focused on the spectral characterization and reactivity of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate, revealing insights into its biological activities and potential as a selective inhibitor (Ranjith et al., 2017).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if skin irritation or rash occurs (P302 + P352) .

properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLREXZGKWWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947692
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxyquinoline-2-carboxylate

CAS RN

24782-43-2
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24782-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl_4-hydroxy-2-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.35 g (10 mMol) of 1-(2'-aminophenyl)ethanone was heated under reflux with 40 mMol of sodium ethoxide and 40 mMol of diethyl oxalate in 70 ml of ethanol for 21/2 hr. The reaction mixture, which contained the sodium salt of ethyl (2-aminobenzoyl)pyruvic acid was poured into ice/hydrochloric acid and extracted with chloroform. Concentration to dryness and boiling with diethyl ether gave 1.25 g (58%) of the title product, mp 210°-212°.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl (2-aminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WO Kermack, AP Weatherhead - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… The nitration of ethyl 4-hydroxyquinoline-2-carboxylate is shown to occur in the 0-position. It is proved that the pyridoquinoline formed by the Skraup reaction from 6-amino-4-…
Number of citations: 2 pubs.rsc.org
JT Baker, CC Duke - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… The structure of (5a) was confirmed by comparison with 4-methoxyquinoline (5b) which had been synthesized unambiguously through ethyl 4-hydroxyquinoline-2-carboxylate (5c).12 …
Number of citations: 10 www.publish.csiro.au
A Albert, D Magrath - Biochemical Journal, 1947 - ncbi.nlm.nih.gov
… Light petroleum (60 ml.; bp 90-120) was stirred in after cooling and the white crystals of ethyl4-hydroxyquinoline-2-carboxylate were filtered off giving 13 g. (mp 2100) after washing with …
Number of citations: 102 www.ncbi.nlm.nih.gov
E Fehér, I Szatmári, T Dudás, A Zalatnai, T Farkas… - Molecules, 2019 - mdpi.com
… The synthesis of the precursor ethyl 4-hydroxyquinoline-2-carboxylate (3) has already been published [37]. During that process, aniline was reacted with diethyl acetylenedicarboxylate, …
Number of citations: 14 www.mdpi.com
ED Bergmann, I Shahak - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… to a self-condensation product of the ketoester; l5 and with aniline it gives the anil and at higher temperature a-phenyliminosuccinanil 16 or ethyl 4-hydroxyquinoline-2-carboxylate.17 …
Number of citations: 12 pubs.rsc.org
NL Sloan, SK Luthra, G McRobbie, SL Pimlott… - RSC …, 2017 - pubs.rsc.org
… 10% methanol in dichloromethane to give ethyl 4-hydroxyquinoline-2-carboxylate (9) as a yellow solid … Ethyl 4-hydroxyquinoline-2-carboxylate (9) (0.840 g, 3.87 mmol) was dissolved in …
Number of citations: 17 pubs.rsc.org
AK Pandey, R Sharma, R Shivahare… - The Journal of …, 2013 - ACS Publications
… The intermediate 10 was subsequently cyclized in diphenylether (Ph 2 O) at 250 C to get the desired skeleton, ethyl 4-hydroxyquinoline-2-carboxylate (11) in good yield (69%), (25) …
Number of citations: 39 pubs.acs.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on the quinolines and their derivatives. The quinoline bases occur along with the pyridine analogues in bone oil and coal tar. Quinoline and its …
Number of citations: 6 www.sciencedirect.com
CH Formaldehyde, B CH - pubs.rsc.org
CHN Hydrocyanic acid, polymerisation of, 1206; studies on, 407. CHCla Chloroform, adsorption of, by chromic oxide, 162; dielectric constant of, 894. CH20 Formaldehyde, action of …
Number of citations: 0 pubs.rsc.org

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